Cas no 676348-39-3 (3-(3-Bromo-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid)
3-(3-Bromo-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(3-Bromo-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid
-
- MDL: MFCD02090844
- Inchi: InChI=1S/C13H16BrN3O2/c14-11-15-7-17(16-11)13-4-8-1-9(5-13)3-12(2-8,6-13)10(18)19/h7-9H,1-6H2,(H,18,19)
- InChI Key: ODVKAFUIFXUNTK-UHFFFAOYSA-N
- SMILES: C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Br)C(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
3-(3-Bromo-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB497868-100 mg |
3-(3-Bromo-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid |
676348-39-3 | 100MG |
€231.60 | 2022-03-24 | ||
| abcr | AB497868-250 mg |
3-(3-Bromo-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid |
676348-39-3 | 250MG |
€275.80 | 2022-03-24 | ||
| abcr | AB497868-500 mg |
3-(3-Bromo-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid |
676348-39-3 | 500MG |
€409.30 | 2022-03-24 | ||
| abcr | AB497868-1 g |
3-(3-Bromo-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid |
676348-39-3 | 1g |
€486.60 | 2022-03-24 | ||
| abcr | AB497868-5 g |
3-(3-Bromo-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid |
676348-39-3 | 5g |
€1,185.30 | 2022-03-24 | ||
| Enamine | EN300-227606-0.05g |
3-(3-bromo-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid |
676348-39-3 | 95% | 0.05g |
$88.0 | 2024-06-20 | |
| Enamine | EN300-227606-0.1g |
3-(3-bromo-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid |
676348-39-3 | 95% | 0.1g |
$132.0 | 2024-06-20 | |
| Enamine | EN300-227606-0.25g |
3-(3-bromo-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid |
676348-39-3 | 95% | 0.25g |
$188.0 | 2024-06-20 | |
| Enamine | EN300-227606-0.5g |
3-(3-bromo-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid |
676348-39-3 | 95% | 0.5g |
$353.0 | 2024-06-20 | |
| Enamine | EN300-227606-1.0g |
3-(3-bromo-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid |
676348-39-3 | 95% | 1.0g |
$470.0 | 2024-06-20 |
3-(3-Bromo-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid Suppliers
3-(3-Bromo-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid Related Literature
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 3-(3-Bromo-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid
3-(3-Bromo-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid: A Comprehensive Overview
3-(3-Bromo-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid (CAS No. 676348-39-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of adamantane derivatives, which are known for their robust and rigid molecular frameworks. The incorporation of a 3-bromo-1H-1,2,4-triazol-1-yl moiety further enhances its chemical and biological properties, making it a promising candidate for various pharmaceutical and research purposes.
The adamantane core is a tricyclic hydrocarbon with a highly symmetrical and stable structure. This structural rigidity confers several advantages, including enhanced metabolic stability and reduced toxicity. The addition of the 3-bromo-1H-1,2,4-triazol-1-yl group introduces additional functionalities that can modulate the compound's interactions with biological targets. The triazole ring is particularly noteworthy due to its ability to form hydrogen bonds and π-stacking interactions, which are crucial for binding to specific protein sites.
Recent studies have explored the potential of 3-(3-Bromo-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid in various therapeutic areas. One notable application is in the treatment of viral infections. Research has shown that this compound exhibits antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action is believed to involve the inhibition of viral replication through the disruption of key viral enzymes or proteins.
In addition to its antiviral properties, 3-(3-Bromo-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid has also been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. The selective toxicity towards cancer cells and minimal impact on normal cells make it an attractive candidate for further development in oncology.
The pharmacokinetic properties of 3-(3-Bromo-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid have been extensively studied to understand its behavior in biological systems. In vitro and in vivo experiments have shown that the compound exhibits good solubility and permeability characteristics, which are essential for effective drug delivery. Furthermore, its metabolic stability ensures that it remains active for an extended period within the body.
The safety profile of 3-(3-Bromo-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid has been evaluated through a series of toxicological studies. These studies have demonstrated that the compound is well-tolerated at therapeutic doses with minimal side effects. However, as with any new chemical entity (NCE), ongoing research is necessary to fully understand its long-term safety and efficacy.
In conclusion, 3-(3-Bromo-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid (CAS No. 676348-39-3) represents a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development in various therapeutic areas. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses.
676348-39-3 (3-(3-Bromo-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid) Related Products
- 2059917-92-7(rac-(1R,2S)-2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride)
- 1798723-23-5(4-(5-Bromo-[1,2,4]triazol-1-yl)-butyric acid)
- 2228540-34-7(4-amino-1-2-(1H-1,2,4-triazol-1-yl)ethylcyclohexane-1-carboxylic acid)
- 1341945-75-2(2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid)
- 1798731-85-7(2-(3-Bromo-[1,2,4]triazol-1-yl)-butyric acid)
- 1955547-74-6(2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride)
- 438229-01-7((3-[1,2,4]Triazol-1-yl-adamantan-1-yl)-acetic acid)
- 418805-51-3(3-(1H-1,2,4-Triazol-1-yl)-1-adamantanecarboxylic Acid)
- 445016-98-8(3-bromo-1-[3-(1-pyrrolidinylcarbonyl)-1-adamantyl]-1H-1,2,4-triazole)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)